

# MTHFD2 Inhibition: A Comparative Guide to LY345899 and DS18561882 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY 345899 |           |
| Cat. No.:            | B1675677  | Get Quote |

#### For Immediate Release

A Comprehensive Analysis of Leading MTHFD2 Inhibitors for Cancer Research and Drug Development

This guide provides a detailed comparison of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), LY345899 and DS18561882, alongside other emerging inhibitors. MTHFD2 is a critical enzyme in mitochondrial one-carbon metabolism, found to be overexpressed in a variety of cancers while having limited expression in normal adult tissues, making it a promising target for cancer therapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and experimental data of these compounds.

### **Mechanism of Action of MTHFD2 Inhibitors**

MTHFD2 is a bifunctional enzyme that plays a crucial role in the mitochondrial folate cycle by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1] This process is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1] By inhibiting MTHFD2, small molecules can disrupt this metabolic pathway, leading to a depletion of nucleotide pools. This induces replication stress and can ultimately trigger cancer cell death. Furthermore, MTHFD2 activity is linked to cellular redox homeostasis through the production of NADPH, and its inhibition can lead to increased oxidative stress in cancer cells.



## **Quantitative Comparison of MTHFD2 Inhibitors**

The following tables summarize the in vitro and in vivo preclinical data for LY345899, DS18561882, and other notable MTHFD2 inhibitors.

Table 1: In Vitro Inhibitory Activity

| Inhibitor  | Target(s)           | IC50<br>(MTHFD2)    | IC50<br>(MTHFD1) | Selectivity<br>(MTHFD2 vs<br>MTHFD1)     | Reference |
|------------|---------------------|---------------------|------------------|------------------------------------------|-----------|
| LY345899   | MTHFD1/MT<br>HFD2   | 663 nM              | 96 nM            | ~0.15-fold<br>(More potent<br>on MTHFD1) |           |
| DS18561882 | MTHFD2 > MTHFD1     | 6.3 nM              | 570 nM           | >90-fold                                 |           |
| DS44960156 | MTHFD2 >><br>MTHFD1 | 450 nM              | >100,000 nM      | >18-fold                                 |           |
| Carolacton | MTHFD2/Fol<br>D     | Potent<br>inhibitor | -                | -                                        |           |

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors



| Inhibitor  | Cancer<br>Model                                   | Administrat<br>ion            | Dosing                                   | Key<br>Findings                                                                              | Reference |
|------------|---------------------------------------------------|-------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| LY345899   | Colorectal<br>Cancer<br>(PDX)                     | Intraperitonea<br>I injection | 5-10 mg/kg; 5<br>d/wk; 4<br>weeks        | Potent antitumor activity; reduced tumor growth and metastasis.                              |           |
| DS18561882 | Breast<br>Cancer<br>(MDA-MB-<br>231<br>xenograft) | Oral                          | 30, 100, or<br>300 mg/kg;<br>twice daily | Dose-<br>dependent<br>tumor growth<br>inhibition;<br>complete<br>inhibition at<br>300 mg/kg. |           |

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and experimental evaluation of MTHFD2 inhibitors, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [MTHFD2 Inhibition: A Comparative Guide to LY345899 and DS18561882 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675677#ly-345899-versus-other-mthfd2-inhibitors-like-ds18561882]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com